4-Bromo-2-fluorophenyl cyclopentyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis of Ketamine Derivatives : A study by Moghimi et al. (2014) reports the synthesis of a novel ketamine derivative, 2-(2-fluorophenyl)-2-methylamino-cyclohexanone, starting with fluorobenzonitrile. The process involves a multistep synthesis including the use of α-bromocyclopentyl-(2-fluorophenyl)-ketone. Preliminary animal tests on mice indicated some advantages over ketamine in terms of effective dose and recovery time (Moghimi, Rahmani, Zare, & Sadeghzadeh, 2014).
Improved Synthesis of Prasugrel Intermediate : Zheng Min (2013) describes an optimized synthetic method for prasugrel intermediate 2-bromo-2-(2-fluorophenyl)-1-cyclopropylethanone. This method demonstrates a reasonable and feasible approach for industrial production (Min, 2013).
Potential Cytotoxic Agents Synthesis : Mete, Gul, and Kazaz (2007) synthesized 1-Aryl-3-phenethylamino-1-propanone hydrochlorides, potential cytotoxic agents, using paraformaldehyde, phenethylamine hydrochloride, and various ketones including 4-bromoacetophenone. The study provides insights into optimum reaction conditions for compounds with similar chemical structures (Mete, Gul, & Kazaz, 2007).
Fluorinated Aromatic Ketone Synthesis : Zhai Zhi-we (2013) reported the synthesis of a novel fluorinated aromatic ketone, 2,4-di(4-fluorophenyl) acetophenone, through the reaction of 4-fluorophenol and 2,4-difluoroacetophenone. This study contributes to the development of novel fluorinated ketones (Zhai, 2013).
Carbonic Anhydrase Inhibitory Effects Study : Gul et al. (2016) synthesized 4-(2-substituted hydrazinyl)benzenesulfonamides, including derivatives from 4-bromoacetophenone, to study their inhibitory effects on human carbonic anhydrase isoenzymes (Gul et al., 2016).
MAPK Inhibitors Synthesis : Thaher et al. (2007) and (2008) focused on the synthesis of pyridine-substituted cyclopentene derivatives as potential inhibitors of p38 mitogen-activated protein kinase (MAPK), using a multistep synthesis starting from cyclopentanone (Thaher, Schollmeyer, & Laufer, 2007) and (Thaher, Koch, Amo, Knochel, & Laufer, 2008).
Asymmetric Synthesis of Medicinal Compounds : Roy et al. (2009) demonstrated how the reaction profile of cyclopentyl organometallic reagents with aliphatic ketones can be tuned for the asymmetric synthesis of (+)-alpha-conhydrine and (S)-2-cyclopentyl-2-phenylglycolic acid, highlighting the versatility of these compounds in medicinal chemistry (Roy, Sharma, Mula, & Chattopadhyay, 2009).
Eigenschaften
IUPAC Name |
(4-bromo-2-fluorophenyl)-cyclopentylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrFO/c13-9-5-6-10(11(14)7-9)12(15)8-3-1-2-4-8/h5-8H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTADRIGCYYEHGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=C(C=C(C=C2)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642574 |
Source
|
Record name | (4-Bromo-2-fluorophenyl)(cyclopentyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-fluorophenyl cyclopentyl ketone | |
CAS RN |
898791-68-9 |
Source
|
Record name | (4-Bromo-2-fluorophenyl)cyclopentylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898791-68-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Bromo-2-fluorophenyl)(cyclopentyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.